Diphosphooctadecatungstate(6-)

説明

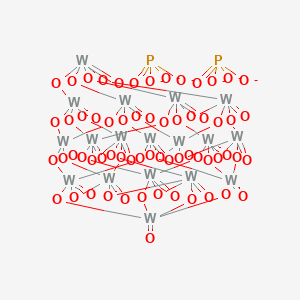

Diphosphooctadecatungstate(6−) is a polyoxometalate (POM) cluster with the formula $[P2W{18}O{62}]^{6-}$. It belongs to the Wells-Dawson structural family, characterized by two phosphorus atoms embedded within an octadecatungstate framework. This anion exhibits unique redox and acidic properties, making it valuable in catalysis, materials science, and environmental chemistry. Its structure comprises two tetrahedral $PO4$ units bridged by $WO_6$ octahedra, forming a symmetrical, high-charge-density cluster .

特性

分子式 |

O62P2W18-6 |

|---|---|

分子量 |

4363 g/mol |

IUPAC名 |

2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52,53,54-hexatriacontaoxa-1λ6,3λ6,5λ6,7λ6,9λ6,11λ6,13λ6,15λ6,17λ6,19λ6,21λ6,23λ6,25λ6,27λ6,29λ6,31λ6,33λ6,35λ6-octadecatungstanonadecacyclo[31.3.1.11,5.13,19.13,29.15,17.17,15.17,35.19,31.19,35.111,15.111,25.113,21.113,23.117,21.119,27.123,27.125,31.129,33]tetrapentacontane 1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35-octadecaoxide;diphosphate |

InChI |

InChI=1S/2H3O4P.54O.18W/c2*1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h2*(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 |

InChIキー |

IJIMKZZSWWOQQM-UHFFFAOYSA-H |

正規SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].O=[W]123O[W]45(=O)O[W]6(=O)(O1)O[W]78(=O)O[W]9(=O)(O2)O[W]1(=O)(O7)O[W]27(=O)O[W](=O)(O3)(O9)O[W](=O)(O2)(O4)O[W]23(=O)O[W]49(=O)O[W](=O)(O2)(O7)O[W]2(=O)(O1)O[W]1(=O)(O4)O[W](=O)(O2)(O8)O[W]2(=O)(O6)O[W](=O)(O9)(O1)O[W](=O)(O2)(O3)O5 |

製品の起源 |

United States |

類似化合物との比較

Structural and Compositional Differences

Diphosphooctadecatungstate(6−) is distinguished from analogous POMs by its dual phosphorus centers and specific tungsten-oxygen arrangement. Key comparisons include:

| Compound | Formula | Charge | Key Features | Applications |

|---|---|---|---|---|

| Diphosphooctadecatungstate(6−) | $[P2W{18}O_{62}]^{6-}$ | −6 | Dual phosphorus cores; high thermal stability; strong Brønsted acidity | Acid catalysis, electrochemistry |

| Phosphotungstate(3−) | $[PW{12}O{40}]^{3-}$ | −3 | Single phosphorus center; Keggin structure; moderate acidity | Oxidative catalysis, photochemistry |

| Silicotungstate(4−) | $[SiW{12}O{40}]^{4-}$ | −4 | Silicon substitution; lower redox activity | Proton conductors, ion exchange |

| Decatungstate(4−) | $[W{10}O{32}]^{4-}$ | −4 | All-tungsten framework; UV-light sensitivity | Photocatalysis, degradation reactions |

Key Findings :

- The dual phosphorus centers in diphosphooctadecatungstate(6−) enhance its Brønsted acidity compared to single-phosphorus POMs like $[PW{12}O{40}]^{3-}$, enabling superior performance in acid-catalyzed reactions such as esterification .

- Unlike silicotungstates, which are less redox-active, diphosphooctadecatungstate(6−) exhibits reversible multielectron redox behavior, making it suitable for electrochemical applications .

Functional Comparison with Organophosphorus Compounds

While diphosphooctadecatungstate(6−) is inorganic, organophosphorus compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) serve distinct roles. For example:

- DOPO-based flame retardants (e.g., DiDOPO in EP/GF composites) rely on gas-phase radical quenching, whereas diphosphooctadecatungstate(6−) acts via condensed-phase char formation due to its thermal stability (>400°C) .

- Diphosphooctadecatungstate(6−)’s anionic charge facilitates ionic interactions in materials, contrasting with DOPO’s covalent bonding in polymers .

Coordination Chemistry Comparison

Transition metal complexes like η⁶-(arene)tricarbonylchromium rely on π-arene interactions for stability. In contrast, diphosphooctadecatungstate(6−) coordinates metals through oxygen donors, forming robust heteropolyanions. For instance:

- The preparation of η⁶-(arene)Cr(CO)₃ requires toxic Cr(CO)₆ and yields ≤30% conversion due to side reactions (e.g., dechlorination) , while diphosphooctadecatungstate(6−) is synthesized via aqueous condensation with higher reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。